3-chloro-N-(1H-indazol-5-yl)-2-methylbenzenesulfonamide
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Overview
Description
3-CHLORO-N-(1H-INDAZOL-5-YL)-2-METHYL-1-BENZENESULFONAMIDE is a chemical compound with a complex structure that includes a chlorinated benzene ring, an indazole moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(1H-INDAZOL-5-YL)-2-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. The chlorination of the benzene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The final step involves the sulfonation of the compound, which can be carried out using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-(1H-INDAZOL-5-YL)-2-METHYL-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-CHLORO-N-(1H-INDAZOL-5-YL)-2-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(1H-INDAZOL-5-YL)-2-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
3-CHLORO-N-(1H-INDAZOL-5-YL)BENZAMIDE: Shares the indazole and chlorobenzene moieties but lacks the sulfonamide group.
2-METHYL-1-BENZENESULFONAMIDE: Contains the sulfonamide group but lacks the indazole and chlorobenzene moieties.
Uniqueness
3-CHLORO-N-(1H-INDAZOL-5-YL)-2-METHYL-1-BENZENESULFONAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the indazole moiety, chlorobenzene ring, and sulfonamide group allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H12ClN3O2S |
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Molecular Weight |
321.8 g/mol |
IUPAC Name |
3-chloro-N-(1H-indazol-5-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12ClN3O2S/c1-9-12(15)3-2-4-14(9)21(19,20)18-11-5-6-13-10(7-11)8-16-17-13/h2-8,18H,1H3,(H,16,17) |
InChI Key |
JHMBQMVFOAGZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
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